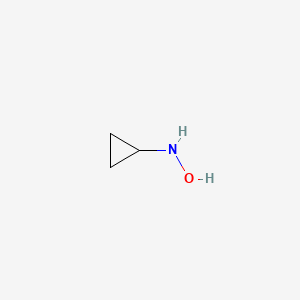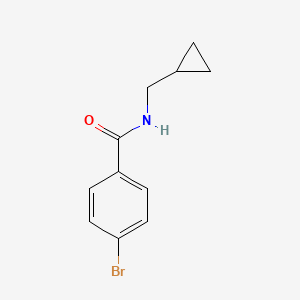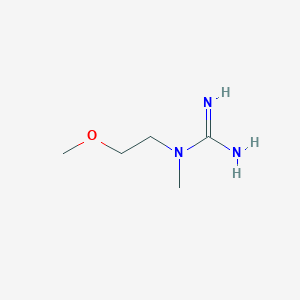![molecular formula C10H11BrN2O3 B6611525 4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid CAS No. 5877-33-8](/img/structure/B6611525.png)
4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid, also known as 5-bromopyridine-3-carboxylic acid, is a synthetic organic compound with a wide range of applications in the scientific research and laboratory field. This compound is used to synthesize other compounds with various biological activities, such as enzyme inhibitors and enzyme activators. It is also used as a reagent in organic synthesis. This compound is a useful starting material for the synthesis of various drugs and other substances.
Mechanism of Action
The mechanism of action of 4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid is not yet fully understood. However, it is believed to act as an enzyme inhibitor or activator by binding to the enzyme's active site, thereby preventing or promoting the enzyme's activity. Additionally, it is believed to act as an agonist or antagonist of certain receptors, which could lead to the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antimicrobial, antifungal, and anti-inflammatory effects. Additionally, it has been used in the synthesis of various compounds with biological activities, such as enzyme inhibitors and activators.
Advantages and Limitations for Lab Experiments
The use of 4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid in laboratory experiments has both advantages and limitations. One of the major advantages is its high reactivity, which makes it a useful reagent in organic synthesis. Additionally, it can be used as a starting material for the synthesis of various drugs and other substances. The major limitation is its high reactivity, which can lead to the formation of unwanted byproducts if the reaction conditions are not carefully controlled.
Future Directions
The future directions for the use of 4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of this compound and its derivatives is needed to improve the efficiency of the synthesis process. Finally, further research into the use of this compound in drug synthesis is needed to develop new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid can be performed using a variety of methods, including the reaction of 4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acidine-3-carboxylic acid with an amine in an acid-catalyzed reaction. This reaction produces the desired compound along with a byproduct, which can be removed through a purification process. The reaction requires a high temperature and pressure to be successful.
Scientific Research Applications
4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as an enzyme inhibitor and activator, and as a starting material for the synthesis of various drugs and other substances. It has also been used in the synthesis of various compounds with biological activities, such as antimicrobial agents, antifungal agents, and anti-inflammatory agents.
properties
IUPAC Name |
4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-4-7(5-12-6-8)10(16)13-3-1-2-9(14)15/h4-6H,1-3H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPIEIFEHJKBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365465 |
Source


|
| Record name | 4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5877-33-8 |
Source


|
| Record name | 4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)






